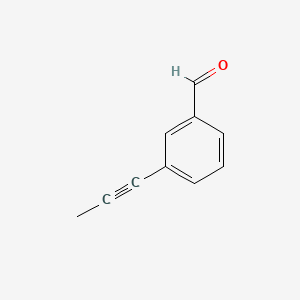

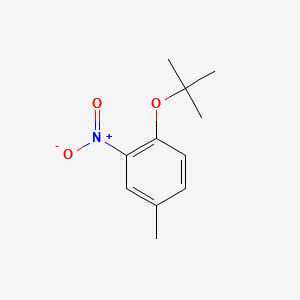

![molecular formula C7H6N2O B583105 3-Hidroxiimidazo[1,2-a]piridina CAS No. 150359-29-8](/img/structure/B583105.png)

3-Hidroxiimidazo[1,2-a]piridina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazo[1,2-a]pyridin-3-ol is a heterocyclic compound with an imidazole ring fused to a pyridine ring. It is a versatile scaffold that has been extensively used in the synthesis of biologically active compounds. This moiety is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of this scaffold can be achieved from easily available chemicals and has been employed in various branches of chemistry . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been used for its synthesis .Molecular Structure Analysis

The molecular structure of Imidazo[1,2-a]pyridin-3-ol involves an imidazole ring fused to a pyridine ring. The structures of synthesized compounds were accomplished through FT-IR,1H NMR,13C NMR, mass, and elemental analysis data .Chemical Reactions Analysis

The synthesis of this scaffold involves different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A photosensitizer-free visible-light-promoted method for direct trifluoromethylation of imidazo[1,2-a]pyridine derivatives has also been described .Aplicaciones Científicas De Investigación

3-Hidroxiimidazo[1,2-a]piridina: Un análisis exhaustivo de las aplicaciones de la investigación científica

Aplicaciones farmacéuticas: Los derivados de this compound han demostrado ser prometedores en el campo farmacéutico, particularmente en el desarrollo de fármacos contra el cáncer. Su estructura química única permite la versatilidad en el diseño de fármacos, lo que podría conducir a nuevos tratamientos para varios tipos de cáncer .

Ciencia de materiales: Las características estructurales de este compuesto lo hacen útil en la ciencia de materiales. Puede contribuir al desarrollo de nuevos materiales con comportamientos ópticos específicos, que se pueden aplicar en diversos avances tecnológicos .

Dispositivos optoelectrónicos: Debido a sus propiedades luminiscentes, la this compound es valiosa para crear dispositivos optoelectrónicos. Estos dispositivos son cruciales en campos como las telecomunicaciones y el procesamiento de información .

Sensores: La sensibilidad del compuesto a la luz y otros factores ambientales lo convierte en un excelente candidato para la tecnología de sensores. Los sensores basados en este compuesto podrían utilizarse en el control ambiental o en el diagnóstico médico .

Microscopía y microscopía confocal: Los derivados de this compound pueden servir como emisores para la microscopía confocal y la microscopía de imágenes, proporcionando imágenes más claras para la investigación biológica y el diagnóstico médico .

Tratamiento del insomnio: En medicina, los derivados como el zolpidem se utilizan para tratar el insomnio a corto plazo y algunos trastornos de la función cerebral, lo que demuestra la importancia del compuesto en las aplicaciones neurológicas .

Mecanismo De Acción

Target of Action

Imidazo[1,2-a]pyridin-3-ol is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It has been utilized as the core backbone for the development of covalent inhibitors, specifically as novel KRAS G12C inhibitors . KRAS G12C is a common mutation in various cancers and is thus a primary target of this compound .

Mode of Action

The compound interacts with its targets through covalent bonding . This interaction results in the inhibition of the target protein, disrupting its normal function and leading to potential therapeutic effects .

Biochemical Pathways

The compound’s action affects the phosphatidylinositol 3-kinase (PI3K) signaling pathway . Aberrant expression of this pathway is often associated with tumorigenesis, progression, and poor prognosis . By inhibiting key components of this pathway, the compound can potentially slow or halt the progression of certain cancers .

Result of Action

The compound’s action results in the inhibition of the KRAS G12C-mutated cells, leading to potential anticancer effects . Preliminary bio-evaluation screening delivered compound I-11, a derivative of Imidazo[1,2-a]pyridin-3-ol, as a potent anticancer agent .

Action Environment

The compound’s wide range of applications in medicinal chemistry suggests it may be effective in various biological environments .

Safety and Hazards

Direcciones Futuras

Imidazo[1,2-a]pyridin-3-ol has a wide range of applications in medicinal chemistry and material science . It has great potential in several research areas, from materials science to the pharmaceutical field, and in recent years many promising innovations have been reported in different technological applications .

Análisis Bioquímico

Cellular Effects

Imidazo[1,2-a]pyridin-3-ol has been found to exhibit significant effects on various types of cells and cellular processes . It has been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Imidazo[1,2-a]pyridin-3-ol involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions are still being studied.

Temporal Effects in Laboratory Settings

The effects of Imidazo[1,2-a]pyridin-3-ol have been observed to change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched.

Dosage Effects in Animal Models

The effects of Imidazo[1,2-a]pyridin-3-ol have been studied in animal models, and it has been found that these effects vary with different dosages . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

Imidazo[1,2-a]pyridin-3-ol is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of Imidazo[1,2-a]pyridin-3-ol within cells and tissues are complex processes that involve interactions with various transporters and binding proteins . The effects of Imidazo[1,2-a]pyridin-3-ol on its localization or accumulation are currently being studied.

Subcellular Localization

The subcellular localization of Imidazo[1,2-a]pyridin-3-ol and its effects on activity or function are areas of active research. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

imidazo[1,2-a]pyridin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c10-7-5-8-6-3-1-2-4-9(6)7/h1-5,10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRZXJLHKXVOHJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70666137 |

Source

|

| Record name | Imidazo[1,2-a]pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70666137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150359-29-8 |

Source

|

| Record name | Imidazo[1,2-a]pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70666137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Does Imidazo[1,2-a]pyridin-3-ol exhibit bioluminescence when paired with the NanoKAZ/NanoLuc luciferase system?

A1: Despite incorporating structural elements found in actual NanoKAZ/NanoLuc substrates, Imidazo[1,2-a]pyridin-3-ol did not display bioluminescence with this luciferase system. []

Q2: How does the chemiluminescence of Imidazo[1,2-a]pyridin-3-ol manifest?

A2: While not bioluminescent with the tested luciferase, Imidazo[1,2-a]pyridin-3-ol exhibits chemiluminescence in a phosphate buffer solution. The intensity of the emitted light signal varies and can be further enhanced by adding a quaternary ammonium salt to the buffer. [] This approach was crucial for determining the emission spectra of this and other luciferin analogs in the study.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

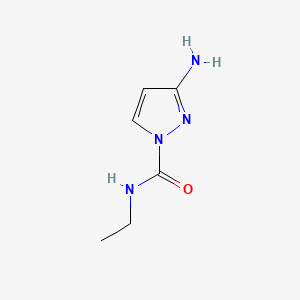

![1-Boc-3-[(dimethylamino)methyl]-7-azaindole](/img/structure/B583041.png)